molecular formula C22H27F2N3O3S B2669362 2,5-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946241-12-9

2,5-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2669362
CAS RN: 946241-12-9
M. Wt: 451.53
InChI Key: QPRWXZMCYQFECL-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H27F2N3O3S and its molecular weight is 451.53. The purity is usually 95%.
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Scientific Research Applications

PI3K Inhibitors for Idiopathic Pulmonary Fibrosis

Phosphatidylinositol 3-kinase (PI3K) inhibitors, closely related to the chemical structure , have been evaluated for the treatment of idiopathic pulmonary fibrosis and cough. Some in vitro data support these utilities, with ongoing Phase I studies exploring their effectiveness in patients with idiopathic pulmonary fibrosis (Norman, 2014).

Synthesis and Characterization of Derivatives

Research into the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, obtained through cycloaddition reactions, reveals the importance of F⋯O interactions. These compounds, including those related to the specified chemical, exhibit unique self-assembled structures and supramolecular chains, underlining their significance in material science and molecular engineering (Grudova et al., 2020).

Intramolecular Substitution for Isoquinoline Derivatives

A study on the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines to produce 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives showcases a pathway for generating ring-fluorinated compounds. This method provides high yields and highlights the compound's role in synthetic organic chemistry (Ichikawa et al., 2006).

Fluorophores for Zinc(II) Detection

The compound's derivatives have been explored for their potential as zinc(II) specific fluorophores, critical for studying intracellular Zn2+ concentrations. The research into analogues of the chemical structure has improved understanding of the factors affecting fluorescence in zinc detection, which is vital for biochemical and medical applications (Kimber et al., 2001).

properties

IUPAC Name

2,5-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F2N3O3S/c1-26-8-2-3-16-13-17(4-7-20(16)26)21(27-9-11-30-12-10-27)15-25-31(28,29)22-14-18(23)5-6-19(22)24/h4-7,13-14,21,25H,2-3,8-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRWXZMCYQFECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.